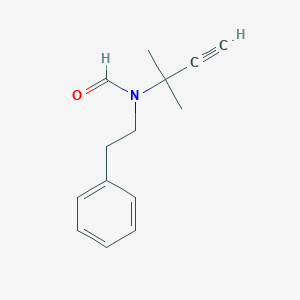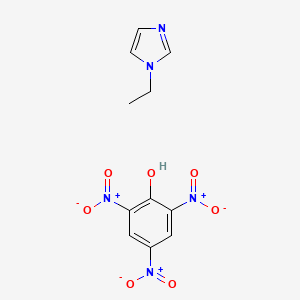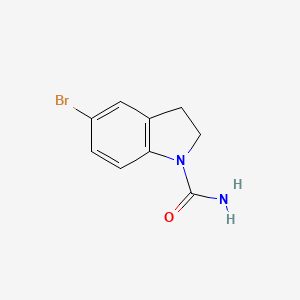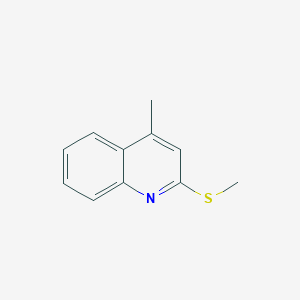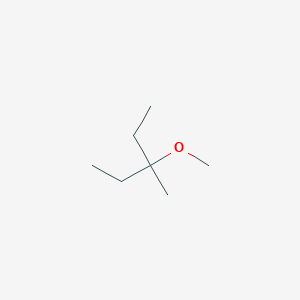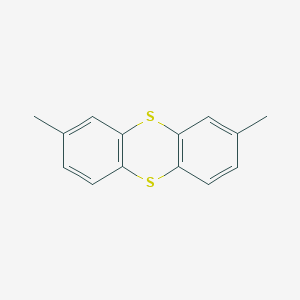
2,8-Dimethylthianthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethylthianthrene is an organic compound belonging to the class of thianthrenes. Thianthrenes are tricyclic ring systems consisting of two benzene rings fused through a 1,4-dithiin ring. The molecular formula of this compound is C14H12S2, and it is characterized by the presence of two methyl groups at the 2 and 8 positions on the thianthrene ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,8-Dimethylthianthrene can be synthesized through various methods. One common synthetic route involves the reaction of 2,8-dimethylphenylthiol with sulfur dichloride (S2Cl2) in the presence of a Lewis acid such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, leading to the formation of the thianthrene ring system .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethylthianthrene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: this compound 10-oxide
Reduction: Dihydro-2,8-Dimethylthianthrene
Substitution: Various substituted thianthrene derivatives
Scientific Research Applications
2,8-Dimethylthianthrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,8-Dimethylthianthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms play a crucial role in its reactivity and binding properties. It can undergo redox reactions, influencing various biochemical pathways and molecular interactions .
Comparison with Similar Compounds
Properties
CAS No. |
55214-93-2 |
|---|---|
Molecular Formula |
C14H12S2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
2,8-dimethylthianthrene |
InChI |
InChI=1S/C14H12S2/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8H,1-2H3 |
InChI Key |
XTLNLAUJNYMFIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(S2)C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



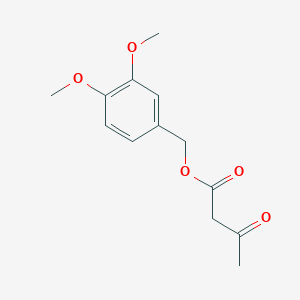
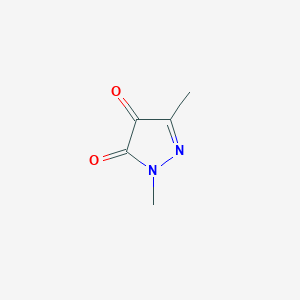
![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)
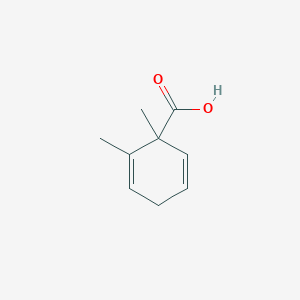
![N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide](/img/structure/B14638891.png)
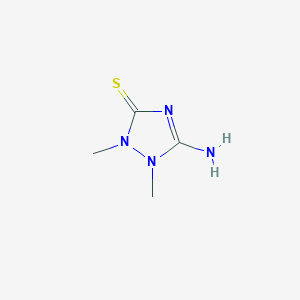
![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
